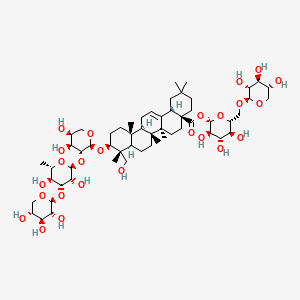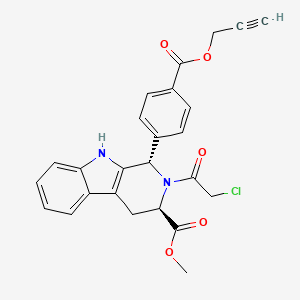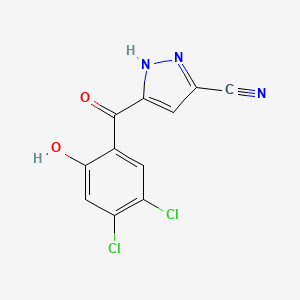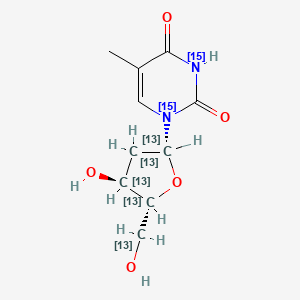![molecular formula C9H14N2O12P2 B15140025 [(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B15140025.png)
[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate typically involves the phosphorylation of uridine. The process begins with the protection of the hydroxyl groups on the ribose moiety, followed by selective phosphorylation using phosphoric acid derivatives. The reaction conditions often require the use of catalysts and specific pH levels to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using biotechnological methods. Microbial fermentation processes are employed, where genetically engineered microorganisms are used to produce uridine-5’-diphosphate in large quantities. These methods are optimized for high yield and purity, making them suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine-5’-triphosphate (UTP).
Reduction: Reduction reactions can convert it back to uridine-5’-monophosphate (UMP).
Substitution: Nucleophilic substitution reactions can modify the phosphate groups, leading to the formation of different nucleotide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include phosphoric acid, sodium borohydride (for reduction), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include uridine-5’-triphosphate (UTP), uridine-5’-monophosphate (UMP), and other nucleotide derivatives that play significant roles in cellular metabolism .
Aplicaciones Científicas De Investigación
[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various nucleotide analogs.
Biology: The compound is essential in studying carbohydrate metabolism and glycogen synthesis.
Medicine: It is investigated for its potential therapeutic applications in treating metabolic disorders.
Mecanismo De Acción
The mechanism of action of [(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate involves its role as a substrate for various enzymes. It acts as a donor of phosphate groups in phosphorylation reactions, which are critical for the activation and regulation of metabolic pathways. The molecular targets include enzymes involved in glycogen synthesis and carbohydrate metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- Uridine-5’-monophosphate (UMP)
- Uridine-5’-triphosphate (UTP)
- Cytidine-5’-diphosphate (CDP)
Uniqueness
[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate is unique due to its specific role in glycogen synthesis and its ability to act as a phosphate donor in various biochemical reactions. Unlike UMP and UTP, which have different roles in nucleotide metabolism, this compound is specifically involved in the synthesis of glycogen and other polysaccharides .
Propiedades
Fórmula molecular |
C9H14N2O12P2 |
|---|---|
Peso molecular |
404.16 g/mol |
Nombre IUPAC |
[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H14N2O12P2/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18)/t4-,6+,7?,8-/m1/s1 |
Clave InChI |
XCCTYIAWTASOJW-JDNPWWSISA-N |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[(2R,4S,5R)-4-acetyloxy-3-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15140011.png)

![3-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]-2-(2,3,4-trimethoxyphenyl)-4a,8a-dihydrobenzo[f]benzimidazole-4,9-dione](/img/structure/B15140026.png)
![(1R,3R,4R,5S)-4-[6-[[(R)-cyclobutyl(cyclopropyl)methyl]amino]-2-iodopurin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol](/img/structure/B15140034.png)
